molecular formula C25H22N2O2 B2903327 (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 444173-30-2

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Número de catálogo B2903327
Número CAS: 444173-30-2
Peso molecular: 382.463
Clave InChI: GRCYRJOWIFIGBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often overactive in cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown a dose-dependent anti-tumor effect. This compound has also been found to modulate the immune system, leading to an increase in the number and activity of T-cells and natural killer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have a synergistic effect with other anti-cancer drugs, which may enhance its efficacy. However, this compound is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established.

Direcciones Futuras

There are several potential future directions for the development of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. One area of research is the identification of biomarkers that can predict response to this compound. Another direction is the investigation of this compound in combination with other anti-cancer drugs or immunotherapies. Additionally, the development of this compound analogs with improved pharmacokinetic properties may enhance its clinical utility.
Conclusion:
This compound is a promising small molecule inhibitor with anti-cancer properties. Its selectivity for BTK and immunomodulatory effects make it an attractive candidate for the treatment of various types of cancer. Further research is needed to fully establish its safety and efficacy in humans and to identify the optimal dosing and treatment regimens.

Métodos De Síntesis

The synthesis of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide and 2,6-dimethylphenyl isocyanate in the presence of a base. The reaction is carried out under mild conditions and yields this compound in good purity.

Aplicaciones Científicas De Investigación

(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including B-cell malignancies, multiple myeloma, and solid tumors. This compound has also been found to enhance the activity of other anti-cancer drugs, such as rituximab and bortezomib. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.

Propiedades

IUPAC Name

(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-7-6-8-19(2)24(18)27-25(28)22(16-26)15-20-11-13-23(14-12-20)29-17-21-9-4-3-5-10-21/h3-15H,17H2,1-2H3,(H,27,28)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCYRJOWIFIGBP-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.